2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride
Description
2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile hydrochloride is a structural analog of verapamil hydrochloride, a well-established calcium channel blocker (CCB) used clinically for hypertension, angina, and arrhythmias . The compound shares a core phenethylamine scaffold with verapamil but differs in the substitution at the pentanenitrile chain: it features an ethyl group at the C2 position instead of verapamil’s isopropyl group (1-methylethyl) . This modification may alter lipophilicity, pharmacokinetic properties, and receptor binding dynamics compared to verapamil. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5;/h9-12,17-18H,7-8,13-16H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSNJQVFIBEXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
- Molecular Formula : C24H32N2O4
- Molecular Weight : 412.52 g/mol
- IUPAC Name : 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pentanenitrile
Pharmacological Effects
Research on the biological activity of this compound indicates several potential pharmacological effects:
- Antidepressant Activity : Studies suggest that compounds with similar structural motifs may exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : The presence of methoxy groups in the aromatic rings is often associated with anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and mediators.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized to interact with various receptors and enzymes:
- Serotonin Receptors : Potential modulation of serotonin receptors could explain its antidepressant-like effects.
- Monoamine Oxidase Inhibition : Similar compounds have been noted for their ability to inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the synaptic cleft.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotective | Protection against oxidative stress |
Research Highlights
- A study published in the Brazilian Journal of Pharmaceutical Sciences explored the anti-inflammatory properties of related compounds, indicating a significant reduction in inflammatory markers upon treatment with similar structures .
- Another investigation focused on the neuroprotective effects of methoxyphenyl derivatives, revealing that these compounds could reduce neuronal cell death in vitro under oxidative stress conditions .
Scientific Research Applications
Therapeutic Applications
-
Cardiovascular Research
- This compound has been studied for its potential effects on cardiovascular health. Its structure suggests that it may interact with calcium channels, similar to other known calcium channel blockers like verapamil. Research indicates that compounds with similar structures can modulate cardiac function and vascular tone.
-
Neuropharmacology
- The presence of the dimethoxyphenyl group suggests potential neuroactive properties. Studies have shown that related compounds can influence neurotransmitter pathways and may exhibit neuroprotective effects. This opens avenues for research into treatments for neurodegenerative diseases.
-
Antidepressant Activity
- Preliminary studies suggest that the compound may have antidepressant-like effects. This is hypothesized to be due to its ability to modulate serotonin and norepinephrine levels in the brain, akin to existing antidepressants.
Case Studies
- Study on Cardiovascular Effects
- Neuroprotective Properties
- Potential Antidepressant Effects
Comparison with Similar Compounds
Structural Differences :
- Verapamil: C2 position = isopropyl (1-methylethyl); Target compound: C2 = ethyl .
Pharmacological Profile : - Verapamil is a class IV antiarrhythmic and CCB, inhibiting L-type calcium channels to reduce vascular smooth muscle contraction and heart rate .
- Preclinical studies suggest such substitutions can modulate metabolic stability, as ethyl groups are less bulky than isopropyl, possibly enhancing hepatic clearance . Clinical Relevance:
MM36 (Multidrug Resistance Modulator)
Structural Differences :
- MM36 replaces the 3,4-dimethoxyphenethyl group in verapamil with an anthracenylmethylamino moiety at the C5 position . Pharmacological Profile:
- MM36 is a potent multidrug resistance (MDR) inhibitor, reversing P-glycoprotein (P-gp)-mediated drug efflux in cancer cells. Its anthracene group enhances hydrophobic interactions with P-gp, a mechanism distinct from verapamil’s calcium channel blockade .
Research Findings : - Derivatives of MM36, including compound 14, showed moderate improvements in potency (IC₅₀ = 0.2 µM vs.
(2R)-Enantiomer of Verapamil Analogs
Structural Differences :
- The (2R)-enantiomer (CAS 1333989-57-7) shares the verapamil scaffold but has a distinct stereochemical configuration at C2 .
Pharmacological Profile : - Stereochemistry critically impacts activity. The (2R)-enantiomer demonstrates 3–5-fold lower calcium channel blocking potency compared to the (2S)-form in verapamil, highlighting the importance of chiral centers in drug-receptor interactions .
N-nor Verapamil Hydrochloride
Structural Differences :
- N-nor verapamil lacks a methyl group on the ethylamino side chain, simplifying the structure . Pharmacological Profile:
- This derivative exhibits reduced calcium channel affinity (IC₅₀ = 120 nM vs. verapamil’s IC₅₀ = 40 nM) but improved metabolic stability in vitro, suggesting trade-offs between potency and pharmacokinetics .
Comparative Data Table
Key Research Findings and Implications
- MDR Modulation vs. CCB Activity : MM36’s anthracene group shifts activity from calcium channels to P-gp inhibition, demonstrating how substituent changes can redirect therapeutic targets .
- Stereochemical Sensitivity : The (2R)-enantiomer’s lower potency underscores the necessity of chiral purity in drug development .
Preparation Methods
Friedel-Crafts Alkylation and Intermediate Formation
The synthesis begins with the preparation of 5-bromo-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile (Compound III), achieved via Friedel-Crafts alkylation of 3,4-dimethoxybenzene with α-bromovaleryl chloride. Patent US10144703B2 specifies using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic water-toluene system, achieving 92% conversion at 25°C. Critical parameters include:
Table 1: Friedel-Crafts Alkylation Optimization
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| TBAB Concentration | 0.5–1.2 mol% | +18% yield |
| Temperature | 20–25°C | Prevents dimerization |
| Reaction Time | 4–6 h | Maximizes Br substitution |
The intermediate is directly carried forward without isolation to minimize degradation.
Nucleophilic Amination and Acetylation
Compound III undergoes amination with 2-(3,4-dimethoxyphenyl)ethylmethylamine (Compound IV) in toluene using sodium hydride as base. WO2016181292A1 reports that maintaining the reaction at 30°C for 8 h achieves 88% conversion to the secondary amine (Compound V). Subsequent acetylation with acetic anhydride (1.2 equiv) at 25°C for 3 h protects phenolic –OH groups, reducing O-desmethyl impurity formation from 2.1% to <0.15%.
Hydrochloride Salt Formation and Purification
Acid-Mediated Salt Crystallization
Verapamil free base is converted to the hydrochloride salt using isopropyl alcohol (IPA)-HCl. Key innovations include:
-
IPA:HCl Ratio : 5:1 (v/v) ensures complete protonation without oversaturation
-
Temperature Gradients : Cooling from 25°C to 0–5°C induces controlled crystallization, yielding 96% pure product
-
Charcoal Treatment : 10 g/100 g verapamil removes colored impurities, enhancing optical purity to 99.8%
Table 2: Crystallization Performance Metrics
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Yield | 78% | 85% |
| Purity (HPLC) | 99.2% | 99.5% |
| Residual Solvent | 280 ppm | 120 ppm |
Impurity Profiling and Control
Major Degradation Pathways
Stress studies from Journal of Chromatographic Science reveal:
Chromatographic Resolution
Waters Acquity UPLC® with Shimpak C18 column (2.1 × 100 mm, 1.7 μm) resolves impurities using:
-
Mobile Phase: 10 mM ammonium acetate (pH 4.5)/acetonitrile (70:30)
-
Flow Rate: 0.4 mL/min
Industrial-Scale Production Innovations
Continuous Flow Reactor Design
Modern facilities employ tubular reactors with:
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can they be addressed methodologically?
Synthesis requires precise control of stereochemistry and functional group compatibility. Key steps include:
- Selective methylation : Protecting free hydroxyl groups during dimethoxy substitution to avoid side reactions .
- Amine alkylation : Optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts during ethyl-methylamino group formation .
- Hydrochloride salt formation : Ensuring stoichiometric equivalence of HCl to improve crystallinity and purity . Validation: Monitor intermediates via HPLC-MS/MS (as used for structurally similar calcium channel blockers like verapamil) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- HPLC-MS/MS : Quantifies purity and identifies degradation products using ion fragmentation patterns (e.g., m/z ratios specific to dimethoxyphenyl groups) .
- NMR spectroscopy : Assigns stereochemistry via NOESY correlations, particularly for the ethylpentanenitrile backbone .
- Elemental analysis (CHNS) : Validates empirical formula, with deviations >0.3% indicating impurities .
- X-ray crystallography : Resolves conformational ambiguities in the hydrochloride salt form .
Advanced Research Questions
Q. How does stereochemistry influence this compound’s pharmacological activity, and how can enantiomeric purity be ensured?
The (R)-enantiomer (CAS 1353989-57-7) shows higher receptor binding affinity due to spatial alignment with target sites (e.g., calcium channels) . Methods to ensure purity:
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with polar organic mobile phases.
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) >98% for in vivo studies . Data contradiction: Discrepancies in activity between racemic mixtures and pure enantiomers necessitate rigorous stereochemical validation .
Q. What experimental designs are optimal for evaluating this compound’s bioavailability and membrane permeability?
- Caco-2 cell monolayers : Measure apical-to-basolateral transport to predict intestinal absorption. Use verapamil hydrochloride (a structurally related compound) as a positive control for P-glycoprotein efflux .
- PAMPA assay : Quantifies passive diffusion; adjust pH to 6.5–7.4 to simulate physiological conditions .
- Pharmacokinetic modeling : Apply compartmental analysis to estimate AUC and half-life, incorporating metabolite profiling via LC-QTOF-MS .
Q. How can researchers resolve contradictions in solubility data across studies?
Discrepancies often arise from:
- Polymorphism : Screen crystalline forms (e.g., anhydrous vs. hydrate) via DSC and PXRD .
- Solvent effects : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for in vitro assays vs. saline for in vivo) .
- pH-dependent solubility : Perform titration experiments (pH 1–8) to identify stability thresholds .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Method/Value | Reference |
|---|---|---|
| LogP (octanol-water) | 3.8 (Predicted via ACD/Labs) | |
| Aqueous solubility (25°C) | 0.12 mg/mL (pH 7.4) | |
| Melting point | 158–160°C (DSC) |
Table 2: HPLC-MS/MS Parameters for Quantification
| Parameter | Condition | Source |
|---|---|---|
| Column | C18, 2.6 µm, 100 × 2.1 mm | |
| Mobile phase | 0.1% formic acid in water:acetonitrile (70:30) | |
| Retention time | 4.2 min | |
| LOD/LOQ | 0.5 ng/mL / 1.5 ng/mL |
Key Considerations for Data Interpretation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
